Cas no 1502054-05-8 (N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine)

N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a trifluoroethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. Its diamine functionality allows for further derivatization, enabling the synthesis of diverse heterocyclic compounds. The compound’s structural features suggest utility in the development of kinase inhibitors or antimicrobial agents. High purity and well-defined chemical properties ensure reproducibility in synthetic workflows. Its stability under standard laboratory conditions further supports its use in exploratory chemistry and lead optimization studies.
N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine structure
1502054-05-8 structure
Product name:N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine
CAS No:1502054-05-8
MF:C6H7F3N4
Molecular Weight:192.141790628433
MDL:MFCD23983485
CID:4701229

N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

    • N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
    • ZB0058
    • 4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
    • N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine
    • MDL: MFCD23983485
    • インチ: 1S/C6H7F3N4/c7-6(8,9)2-11-5-1-4(10)12-3-13-5/h1,3H,2H2,(H3,10,11,12,13)
    • InChIKey: DQWVMGHPSLJOLN-UHFFFAOYSA-N
    • SMILES: FC(CNC1C=C(N)N=CN=1)(F)F

計算された属性

  • 精确分子量: 192.06228073 g/mol
  • 同位素质量: 192.06228073 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 63.8
  • 分子量: 192.14

N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1967-4761-0.5g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%+
0.5g
$580.0 2023-09-06
Life Chemicals
F1967-4761-0.25g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%+
0.25g
$551.0 2023-09-06
Life Chemicals
F1967-4761-2.5g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%+
2.5g
$1222.0 2023-09-06
TRC
N306601-500mg
n4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8
500mg
$ 570.00 2022-06-03
eNovation Chemicals LLC
D656102-1g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%
1g
$785 2025-02-28
Life Chemicals
F1967-4761-10g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%+
10g
$2566.0 2023-09-06
TRC
N306601-1g
n4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8
1g
$ 865.00 2022-06-03
eNovation Chemicals LLC
D656102-1g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%
1g
$785 2025-02-25
TRC
N306601-100mg
n4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8
100mg
$ 135.00 2022-06-03
Life Chemicals
F1967-4761-1g
N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
1502054-05-8 95%+
1g
$611.0 2023-09-06

N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine 関連文献

N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamineに関する追加情報

N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine: A Comprehensive Overview

The compound N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine (CAS No. 1502054-05-8) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a trifluoroethyl substituent. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, forms the core of this molecule. The substitution pattern further enhances its chemical properties, making it a valuable compound in research and industrial applications.

Recent studies have highlighted the potential of N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine in drug discovery and material synthesis. Its structure allows for versatile functionalization, enabling the creation of derivatives with enhanced bioavailability or mechanical properties. For instance, researchers have explored its use as a building block for developing novel pharmaceutical agents targeting specific biological pathways. The trifluoroethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it suitable for applications in electronic materials such as organic semiconductors.

The synthesis of N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine involves a multi-step process that typically begins with the preparation of the pyrimidine ring. This is followed by selective substitution at the nitrogen atom to introduce the trifluoroethyl group. Recent advancements in catalytic methods have improved the efficiency and scalability of this synthesis pathway. For example, the use of palladium-catalyzed coupling reactions has enabled researchers to achieve higher yields while minimizing by-products.

In terms of chemical properties, N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine exhibits high thermal stability and excellent solubility in polar solvents. These characteristics make it an ideal candidate for applications in high-performance materials. Additionally, its ability to form stable coordination complexes has been leveraged in catalysis research. Recent studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in asymmetric synthesis.

The biological activity of N4-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diamine has also been a focal point of recent investigations. Researchers have explored its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cell proliferation. Preclinical studies have shown promising results in vitro and in vivo models, suggesting further exploration into its therapeutic potential.

From an environmental perspective,N4-(2Trifluoroethyl)pyrimidine-46diamine demonstrates low toxicity profiles under standard testing conditions. Its environmental fate and biodegradation pathways have been studied to ensure safe handling and disposal practices. These findings align with current regulatory standards for chemical safety and sustainability.

In conclusion,N4-(2Trifluoroethyl)pyrimidine-46diamine (CAS No1502054058) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure combined with advanced synthetic methodologies positions it as a valuable tool for future innovations in chemistry and materials science.

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